molecular formula C13H15NO3 B8609140 5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid

5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B8609140
M. Wt: 233.26 g/mol
InChI Key: GRENPYSOTFXXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This includes using catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-1-isopropyl-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy, isopropyl, and carboxylic acid groups allow for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-hydroxy-2-methyl-1-propan-2-ylindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-7(2)14-8(3)12(13(16)17)10-6-9(15)4-5-11(10)14/h4-7,15H,1-3H3,(H,16,17)

InChI Key

GRENPYSOTFXXSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(C)C)C=CC(=C2)O)C(=O)O

Origin of Product

United States

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